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Introduction

2-(Acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin, is a derivative of the
widely recognized nonsteroidal anti-inflammatory drug (NSAID), aspirin. As an analog of
acetylsalicylic acid, it belongs to the salicylate class of compounds and is of significant interest
to researchers in medicinal chemistry and pharmacology. Its structural modification, the
addition of a methyl group at the 6-position of the benzoic acid ring, has the potential to alter its
physicochemical properties, pharmacokinetic profile, and biological activity compared to its
parent compound. This technical guide provides a comprehensive overview of the known
physical and chemical properties, synthesis, and potential biological activities of 2-
(Acetyloxy)-6-methylbenzoic acid, with a focus on its role as a cyclooxygenase (COX)
inhibitor.

Core Physical and Chemical Properties

The structural distinction of 2-(Acetyloxy)-6-methylbenzoic acid lies in the methyl group
substitution on the phenyl ring. This modification can influence its steric and electronic
characteristics, thereby affecting its interaction with biological targets.
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Property Value Reference
IUPAC Name z;(izcetyloxy)-6-methy|benzoic 1]
Synonyms 6-Methylaspirin [2]

CAS Number 31490-86-5 [1]
Molecular Formula C10H1004 [1]
Molecular Weight 194.18 g/mol

Melting Point 127-129 °C

Boiling Point Data not available

Solubility Data not available

pKa Data not available

1S/C10H1004/c1-6-4-3-5-
InChl 8(14-7(2)11)9(6)10(12)13/h3-  [1]
5H,1-2H3,(H,12,13)

OSRBGUCAZNZFMF-
InChl Key [1]
UHFFFAOYSA-N

CC1=CC=CC(=C10C(=0)C)C
(=0)0

Canonical SMILES

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(Acetyloxy)-6-methylbenzoic acid are not
readily available in the public domain. However, based on the known spectra of aspirin and
related methylated benzoic acid derivatives, the expected spectral characteristics can be
inferred.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons, the methyl protons of the acetyl group, the methyl protons on the benzene
ring, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns of
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the aromatic protons would be influenced by the positions of the acetyl and methyl
substituents.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons
of the ester and carboxylic acid, the aromatic carbons, and the methyl carbons.

e Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption
bands for the C=0 stretching vibrations of the carboxylic acid and the ester functionalities. A
broad O-H stretching band for the carboxylic acid would also be prominent.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound. Fragmentation patterns would likely involve the loss
of the acetyl group and the carboxylic acid group.

Synthesis of 2-(Acetyloxy)-6-methylbenzoic Acid

The synthesis of 2-(Acetyloxy)-6-methylbenzoic acid typically involves the acetylation of its
precursor, 6-methylsalicylic acid. This reaction is analogous to the industrial synthesis of aspirin
from salicylic acid.

Experimental Protocol: Acetylation of 6-Methylsalicylic
Acid

Materials:

6-Methylsalicylic acid

Acetic anhydride

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid)

Water

e ICce

Procedure:

¢ In a flask, combine 6-methylsalicylic acid and acetic anhydride.
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o Carefully add a few drops of the acid catalyst to the mixture.

o Gently heat the mixture, for example, in a water bath, to facilitate the reaction. The reaction
progress can be monitored by techniques such as thin-layer chromatography.

o After the reaction is complete, cool the flask.

o Slowly add cold water to the cooled mixture to hydrolyze any excess acetic anhydride.

o Cool the solution further in an ice bath to induce the crystallization of the product, 2-
(acetyloxy)-6-methylbenzoic acid.

o Collect the crystals by filtration, wash with cold water, and allow them to dry.

e The crude product can be further purified by recrystallization from an appropriate solvent
system.
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Synthesis of 2-(Acetyloxy)-6-methylbenzoic Acid.

Biological Activity and Mechanism of Action

As a structural analog of aspirin, 2-(Acetyloxy)-6-methylbenzoic acid is presumed to exhibit

its primary biological effects through the inhibition of cyclooxygenase (COX) enzymes, namely
COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into
prostaglandins, which are key mediators of inflammation, pain, and fever.
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The established mechanism of action for aspirin involves the irreversible acetylation of a serine
residue within the active site of the COX enzymes. This covalent modification blocks the entry
of arachidonic acid into the catalytic site, thereby inhibiting prostaglandin synthesis.[1] It is
highly probable that 6-methylaspirin follows a similar mechanism. The presence of the methyl
group at the 6-position may influence the compound's affinity for the active site and its
acetylation potency towards COX-1 and COX-2.
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Mechanism of Cyclooxygenase (COX) Inhibition.

Experimental Workflow for Assessing COX Inhibition

To experimentally validate the inhibitory activity of 2-(Acetyloxy)-6-methylbenzoic acid on
COX enzymes, the following workflow can be employed.
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Workflow for COX Inhibition Assay.
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Conclusion

2-(Acetyloxy)-6-methylbenzoic acid represents an intriguing analog of aspirin with potential
for modified biological activity. While comprehensive data on its physical and chemical
properties are still emerging, its synthesis is straightforward via the acetylation of 6-
methylsalicylic acid. The primary mechanism of action is anticipated to be the inhibition of COX
enzymes, a hallmark of salicylate drugs. Further research is warranted to fully characterize this
compound, including detailed spectroscopic analysis, determination of its physicochemical
parameters, and in-depth investigation of its pharmacological profile, particularly its differential
effects on COX-1 and COX-2. Such studies will be crucial in determining its potential as a
therapeutic agent and for understanding the structure-activity relationships within the salicylate
family of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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